N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 896322-61-5
VCID: VC4625212
InChI: InChI=1S/C23H23ClN2O5S/c1-16-4-10-19(11-5-16)32(29,30)21(20-3-2-14-31-20)15-26-23(28)22(27)25-13-12-17-6-8-18(24)9-7-17/h2-11,14,21H,12-13,15H2,1H3,(H,25,27)(H,26,28)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)C3=CC=CO3
Molecular Formula: C23H23ClN2O5S
Molecular Weight: 474.96

N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide

CAS No.: 896322-61-5

Cat. No.: VC4625212

Molecular Formula: C23H23ClN2O5S

Molecular Weight: 474.96

* For research use only. Not for human or veterinary use.

N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide - 896322-61-5

Specification

CAS No. 896322-61-5
Molecular Formula C23H23ClN2O5S
Molecular Weight 474.96
IUPAC Name N-[2-(4-chlorophenyl)ethyl]-N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]oxamide
Standard InChI InChI=1S/C23H23ClN2O5S/c1-16-4-10-19(11-5-16)32(29,30)21(20-3-2-14-31-20)15-26-23(28)22(27)25-13-12-17-6-8-18(24)9-7-17/h2-11,14,21H,12-13,15H2,1H3,(H,25,27)(H,26,28)
Standard InChI Key KUKDVFPJPMIHCY-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)C3=CC=CO3

Introduction

The compound N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is a complex organic molecule that incorporates several functional groups, including aromatic rings, a furan ring, and a sulfonamide group. This compound is not explicitly mentioned in the provided search results, so we will synthesize information from related compounds and general principles of organic chemistry to discuss its potential properties and applications.

Chemical Formula and Molecular Weight

Given the structure of similar compounds, we can infer that the molecular formula for N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide would likely involve a combination of carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine atoms. The molecular weight would be substantial due to the presence of these heavy atoms and the complex structure.

Functional Groups

  • Aromatic Rings: The presence of 4-chlorophenyl and 4-methylbenzenesulfonyl groups indicates aromaticity, which contributes to stability and potential biological activity.

  • Furan Ring: Furan is a five-membered heterocyclic ring with a planar, unsaturated structure. It is known for its reactivity and potential in pharmaceutical applications.

  • Sulfonamide Group: This group is commonly found in drugs and is known for its antibacterial properties.

Synthesis and Preparation

The synthesis of such a compound would likely involve multiple steps, including the formation of the sulfonamide linkage and the incorporation of the furan and aromatic rings. Common methods might involve nucleophilic substitution reactions and the use of protecting groups to ensure selective reactivity.

Biological Activity

Compounds with similar structures have shown potential in various biological applications, including antibacterial and antifungal activities due to the sulfonamide group. The presence of aromatic rings and a furan ring could also contribute to interactions with biological targets.

Data Tables

Since specific data for N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is not available, we can consider related compounds for comparison:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-prop-2-enyloxamideC17H17ClN2O5S396.84528896328-94-2
N-(2-(2-(4-Chlorophenyl)thiazol-4-YL)ethyl)butyramideNot specified308.8932986-18-0
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamideC17H21ClN2O2320.8853312-39-7

Research Findings and Future Directions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator